molecular formula C20H36O7P2 B1195527 Geranylgeranyl pyrophosphate CAS No. 6699-20-3

Geranylgeranyl pyrophosphate

Cat. No.: B1195527
CAS No.: 6699-20-3
M. Wt: 450.4 g/mol
InChI Key: OINNEUNVOZHBOX-QIRCYJPOSA-N
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Mechanism of Action

Geranylgeranyl pyrophosphate (GGPP), also known as geranylgeranyl diphosphate, is a key intermediate in the biosynthesis of various terpenes and terpenoids . This article will delve into the mechanism of action of GGPP, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

GGPP primarily targets proteins for geranylgeranylation, which is its main use in human cells . It is also utilized as a chemoattractant for migrating germ cells . The attractant signal is produced at the gonadal precursors, directing the germ cells to these sites, where they will differentiate into eggs and spermatozoa .

Mode of Action

GGPP interacts with its targets through a process known as prenylation, specifically geranylgeranylation. This process involves the addition of a GGPP moiety to the target protein, facilitating its attachment to cell membranes and influencing its function .

Biochemical Pathways

GGPP is an integral part of the terpene biosynthesis pathway. It is formed from farnesyl pyrophosphate by the addition of an isoprene unit from isopentenyl pyrophosphate . GGPP serves as a precursor to various compounds, including diterpenes, diterpenoids, carotenoids, gibberellins, tocopherols, and chlorophylls .

Pharmacokinetics

It is known that ggpp is synthesized by this compound synthase (ggpps) in the mevalonate pathway . More research is needed to fully understand the pharmacokinetics of GGPP.

Result of Action

The geranylgeranylation of proteins by GGPP can have various effects at the molecular and cellular levels. For instance, it can regulate plant photosynthesis, growth, and development . In human cells, geranylgeranylated proteins play crucial roles in cell signaling and other cellular functions .

Action Environment

The action of GGPP can be influenced by various environmental factors. For example, light response and abiotic stress can affect the expression of GGPP synthase genes . Moreover, the subcellular localization of GGPPS isoforms can vary depending on the cell compartment, including the cytosol, plastids, mitochondria, and endoplasmic reticulum .

Properties

IUPAC Name

phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINNEUNVOZHBOX-QIRCYJPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863929
Record name Geranylgeranyl pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Geranylgeranyl-PP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6699-20-3
Record name Geranylgeranyl pyrophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6699-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geranylgeranyl pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranylgeranyl pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GERANYLGERANYL PYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21T0D88LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Geranylgeranyl-PP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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